2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(6-bromoindol-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-4-3-11-5-8-17(13(11)9-12)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSXFFCHPEVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081145-06-3 | |
| Record name | 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation to Form the Ethanone Intermediate
The brominated indole undergoes Friedel-Crafts acylation to introduce the ethanone group. This step requires careful optimization to avoid over-acylation or ring deactivation.
Friedel-Crafts Acylation Protocol
Acetyl chloride serves as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis acid catalyst. Reactions proceed in anhydrous dichloromethane at 0–5°C to minimize side reactions. Under these conditions, the ethanone intermediate forms in 65–75% yield. Post-reaction quenching with ice-water and extraction with ethyl acetate isolates the product.
Challenges and Solutions
- Competing N-acylation : The indole nitrogen’s nucleophilicity can lead to undesired N-acetylated byproducts. Employing bulky acylating agents (e.g., chloroacetyl chloride) or protecting groups (e.g., tert-butoxycarbonyl) mitigates this issue.
- Catalyst loading : Excess AlCl₃ (>1.5 equiv) risks substrate decomposition; stoichiometric ratios (1.0–1.2 equiv) balance activity and stability.
Industrial-Scale Production Methods
Scaling the synthesis necessitates addressing challenges in reproducibility, cost, and waste management.
Table 1: Comparison of Laboratory vs. Industrial Bromination Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom flask) | Continuous Flow Reactor |
| Solvent | CCl₄ (200 mL/mol) | Recycled DCM (50 mL/mol) |
| Temperature | 70°C, 6 hours | 75°C, 1 hour |
| Yield | 78% | 82% |
| Byproduct Formation | 5–8% di-brominated | <2% di-brominated |
Table 2: Optimization of Pyrrolidine Coupling Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 80 | 18 | 68 |
| K₂CO₃ | DMF | 100 | 24 | 55 |
| DBU | THF | 60 | 12 | 72 |
Comparative Analysis of Synthetic Routes
Route Efficiency and Cost
- Radical bromination with NBS : Higher atom economy but requires careful initiator handling.
- Friedel-Crafts acylation : Cost-effective but generates stoichiometric AlCl₃ waste.
- Pyrrolidine coupling : NaH offers superior reactivity but poses safety risks compared to milder bases like DBU.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and pyrrolidine ring may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their differences:
Physicochemical Properties
Spectral Data
- 1H NMR: Indole protons: δ 7.2–8.1 ppm (aromatic), δ 6.3 ppm (indole NH, if present) . Pyrrolidine protons: δ 1.8–3.5 ppm (multiplet for –CH2– and –N– groups) . Ethanone carbonyl: δ 2.1–2.5 ppm (singlet for CH3CO) .
- 13C NMR :
Biological Activity
2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound belonging to the class of indole derivatives, characterized by its unique structure that includes a brominated indole moiety and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN2O, indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The structural features contribute to its reactivity and biological activity.
Table 1: Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6-Bromoindole | C8H6BrN | Simple brominated indole |
| Indomethacin | C19H16ClNO4S | Non-steroidal anti-inflammatory drug |
| 5-Methylindole | C9H9N | Alkylated form with distinct properties |
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Preliminary studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of various indole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets within microbial cells. The presence of the bromine atom is thought to enhance binding affinity to these targets, potentially disrupting essential cellular processes.
Anticancer Potential
Recent investigations have also explored the anticancer properties of this compound. Studies suggest that indole derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs).
Research Findings
In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, a derivative exhibited significant cytotoxicity against leukemia cells, suggesting potential therapeutic applications in oncology .
Q & A
Q. Critical Conditions :
- Temperature control (0–60°C) to avoid side reactions.
- Use of moisture-sensitive reagents under inert atmospheres (N₂/Ar).
- Purification via column chromatography or recrystallization to isolate high-purity product (>95%) .
Advanced: How can researchers resolve contradictions in biological activity data observed for this compound across different in vitro and in vivo models?
Methodological Answer:
Contradictions may arise from variations in:
- Model Systems : Cell lines vs. primary cells (e.g., neuronal vs. cancer models) .
- Dose-Response Relationships : Non-linear pharmacokinetics due to metabolic instability or tissue-specific accumulation .
- Experimental Controls : Standardize assays (e.g., ATP levels for cytotoxicity) and include positive/negative controls (e.g., known sigma receptor ligands) .
Q. Strategies :
- Multi-Omics Profiling : Combine transcriptomics and proteomics to identify off-target effects.
- Interspecies Pharmacokinetics : Compare metabolite profiles in rodents vs. human-derived organoids .
- Data Normalization : Use Z-score analysis to account for batch effects in high-throughput screens .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine position on indole) and detects impurities (<0.5%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₄H₁₅BrN₂O) and isotopic patterns .
- X-Ray Crystallography : SHELX software refines crystal structures to determine bond angles and stereoelectronic effects .
- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .
Q. Example Data :
| Technique | Key Metrics | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (s, 1H, indole-H) | |
| X-Ray | Crystallographic R-factor < 0.05 |
Advanced: What strategies are employed to optimize the sigma receptor binding affinity of this compound while minimizing off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Indole Modifications : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance receptor docking .
- Pyrrolidine Substitution : Introduce chiral centers (e.g., R-configuration) to improve enantioselectivity .
- Computational Modeling :
- Selectivity Screening :
- Panel assays against GPCRs, ion channels, and kinases to identify off-target interactions .
Case Study :
Replacing 6-bromo with 6-methoxy increased σ1 affinity by 3-fold but reduced metabolic stability .
Basic: What are the key considerations in designing stability studies for this compound under various storage conditions?
Methodological Answer:
Q. Stability Data :
| Condition | Degradation (%) at 6 Months | Reference |
|---|---|---|
| 25°C, 60% RH | 15% | |
| -80°C, anhydrous | <2% |
Advanced: How can researchers validate the sigma receptor-mediated mechanism of action in neuroprotection assays?
Methodological Answer:
- Genetic Knockdown : siRNA-mediated silencing of σ1 receptors in neuronal cells to confirm target specificity .
- Radioligand Displacement : Competitive binding assays with [³H]-pentazocine to measure IC₅₀ values .
- Functional Assays :
Q. Data Interpretation :
- Correlation Analysis : Link receptor occupancy (PET imaging) to behavioral outcomes in rodent models of neuropathic pain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
